molecular formula C13H8F2IN3 B8402600 1-(2,3-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

1-(2,3-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8402600
M. Wt: 371.12 g/mol
InChI Key: QNDGIYRXSDVUKW-UHFFFAOYSA-N
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Patent
US09216978B2

Procedure details

Analogously to the synthesis of Example 7A, 54.00 g (215.98 mmol) of 3-iodo-1H-pyrazolo[3,4-b]pyridine (synthesis described in WO 2006/130673 Example 4) were reacted with 50.18 g (237.578) of 2,3-difluorobenzyl bromide. Ice-water was added to the crude product, the mixture was filtered off with suction and the precipitate was washed with isopropanol and pentane and then dried under high vacuum. This gave 73.00 g of the title compound (85% of theory).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
50.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.[F:11][C:12]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]Br>>[F:11][C:12]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][N:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[C:2]([I:1])=[N:3]1

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
IC1=NNC2=NC=CC=C21
Step Two
Name
Quantity
50.18 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1F
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered off with suction
WASH
Type
WASH
Details
the precipitate was washed with isopropanol and pentane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)I)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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